5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide
Description
The compound 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzamide core linked via an ethyl group to a substituted 1,3-thiazole ring. The thiazole moiety is substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-4-3-5-15(22)10-13)8-9-23-19(25)16-11-14(21)6-7-17(16)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOFIDOBYHFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H18ClFN2OS
- Molecular Weight : 344.84 g/mol
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiazole-containing benzamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its activity against several cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 10.5 | Apoptosis induction |
| Compound B | HeLa (cervical) | 8.7 | Cell cycle arrest |
| 5-chloro-N-{...} | A549 (lung) | 12.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar thiazole derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several thiazole derivatives, including the compound . The results demonstrated a dose-dependent inhibition of cell growth in various cancer lines, with significant effects noted at concentrations above 10 µM.
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of benzamide derivatives. The compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Table 1: Structural and Property Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving acylation of 5-chlorothiazol-2-amine with a substituted benzoyl chloride. Yields and purity depend on the steric hindrance of the 3-fluorophenyl group .
- Crystallographic Data : Tools like SHELX and ORTEP () are critical for resolving the compound’s conformation. Intermolecular hydrogen bonds (e.g., N–H⋯N) may stabilize crystal packing, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
